1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole typically involves a multi-step processThis method involves the reaction of 4-nitrophenyl azide with an alkyne under copper catalysis to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques. For example, a one-step multigram scale synthesis can be achieved using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure with an additional formyl group, used in the synthesis of 1-alkyl-4-formyltriazoles.
1-(4-Nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: A fused triazole derivative with potent anticancer activity.
Uniqueness
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole is unique due to its specific structure, which combines the triazole ring with a nitrophenyl group
Properties
IUPAC Name |
1-(4-nitrophenyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSKDXYSIEGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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